molecular formula C24H31Cl3N2O B13493032 1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride

1-[(4-Chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazinedihydrochloride

Cat. No.: B13493032
M. Wt: 469.9 g/mol
InChI Key: AHUHJWNDPMQRIE-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[211]hexan-4-yl}methyl)piperazine dihydrochloride is a complex organic compound with a unique structure It contains a piperazine ring, a chlorophenyl group, a phenyl group, and a bicyclic oxabicyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride typically involves multiple steps. One common route starts with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and phenyl groups through nucleophilic substitution reactions. The oxabicyclohexane moiety is then attached using a cycloaddition reaction. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and halogen groups.

Scientific Research Applications

1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: This compound is structurally similar but lacks the oxabicyclohexane moiety.

    Norchlorcyclizine: Another related compound with similar pharmacological properties.

    Meclozine: A compound with a similar piperazine core but different substituents.

Uniqueness

1-[(4-chlorophenyl)(phenyl)methyl]-4-({1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}methyl)piperazine dihydrochloride is unique due to its combination of structural features, including the piperazine ring, chlorophenyl group, phenyl group, and oxabicyclohexane moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H31Cl3N2O

Molecular Weight

469.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C24H29ClN2O.2ClH/c1-23-15-24(16-23,18-28-23)17-26-11-13-27(14-12-26)22(19-5-3-2-4-6-19)20-7-9-21(25)10-8-20;;/h2-10,22H,11-18H2,1H3;2*1H

InChI Key

AHUHJWNDPMQRIE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CO2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl

Origin of Product

United States

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